molecular formula C12H16F2OS B7989124 (3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane

(3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane

Cat. No.: B7989124
M. Wt: 246.32 g/mol
InChI Key: FDEGAIVJFBYKMP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane typically involves the reaction of 4,5-difluorophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4,5-difluoro-3-iso-pentoxyphenol, which is then treated with methyl sulfide under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of (3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Difluoro-3-methoxyphenyl methyl sulfide
  • 4,5-Difluoro-3-ethoxyphenyl methyl sulfide
  • 4,5-Difluoro-3-propoxyphenyl methyl sulfide

Uniqueness

(3,4-Difluoro-5-(isopentyloxy)phenyl)(methyl)sulfane is unique due to its specific substitution pattern and the presence of both fluorine and iso-pentoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Properties

IUPAC Name

1,2-difluoro-3-(3-methylbutoxy)-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-8(2)4-5-15-11-7-9(16-3)6-10(13)12(11)14/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEGAIVJFBYKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)SC)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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